molecular formula C17H16IN3O2 B11558931 2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

Cat. No.: B11558931
M. Wt: 421.23 g/mol
InChI Key: XAELKAXGYXGFHL-RGVLZGJSSA-N
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Description

2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes an iodinated benzylidene group and a hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide typically involves the condensation of 3-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(4-methylbenzyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodinated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodinated benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the iodinated benzylidene group may facilitate interactions with cellular membranes or other biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
  • N-(2,3-dichlorophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

Uniqueness

2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide is unique due to the presence of the iodinated benzylidene group, which imparts distinct chemical and biological properties. This iodine atom can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C17H16IN3O2

Molecular Weight

421.23 g/mol

IUPAC Name

N'-[(E)-(3-iodophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide

InChI

InChI=1S/C17H16IN3O2/c1-12-5-7-13(8-6-12)10-19-16(22)17(23)21-20-11-14-3-2-4-15(18)9-14/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

XAELKAXGYXGFHL-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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